molecular formula C12H14N4O B2505617 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 535981-86-3

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2505617
CAS No.: 535981-86-3
M. Wt: 230.271
InChI Key: SDSMVKKWTXQFJF-UHFFFAOYSA-N
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Description

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one is a high-purity chemical compound intended for research and development purposes in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. As a 1,2,4-triazinone derivative, this compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in scientific research. Compounds with this core structure are frequently investigated in medicinal chemistry for their potential biological activities and are also utilized as key intermediates or building blocks in organic synthesis . The specific physicochemical properties, mechanism of action, and research applications for this particular analog are currently not detailed in the public scientific literature. Researchers are strongly encouraged to contact our technical support team for a comprehensive certificate of analysis (CoA), material safety data sheet (MSDS), and to discuss specific application requirements. We are committed to supporting your innovative research with reliable chemical tools.

Properties

IUPAC Name

3-(4-propan-2-ylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12-15-11(17)7-13-16-12/h3-8H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSMVKKWTXQFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropylaniline and cyanuric chloride.

    Reaction Conditions: The reaction between 4-isopropylaniline and cyanuric chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at a controlled temperature.

    Formation of Intermediate: The initial reaction forms an intermediate, which is then cyclized to form the triazine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one.

Chemical Reactions Analysis

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.

Scientific Research Applications

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its triazine core is known for its biological activity, making it a candidate for drug design and discovery.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one can be contextualized by comparing it with related triazinone derivatives. Key compounds include herbicides, anticancer agents, and structurally modified analogs (Table 1).

Table 1: Comparative Analysis of Triazinone Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference Evidence
3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one C₁₂H₁₅N₅O 4-isopropylphenylamino (3), H (6) Potential herbicidal/antimicrobial activity (inferred from structural analogs) -
Metribuzin C₈H₁₄N₄OS tert-butyl (6), methylthio (3), amino (4) Herbicide; high water solubility (1.22 mg/L), soil persistence ~30–120 days
Isometamitron C₁₀H₁₀N₄O methyl (6), phenyl (3), amino (4) Herbicide; moderate soil mobility, used in sugar beet crops
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one C₁₂H₁₃N₅OS₂ 3-hydroxypropylthio (3), 2-thienylvinyl (6) Anticancer activity (in vitro cytotoxicity)
Acylhydrazone derivatives (e.g., Compound 15) Variable Benzylideneamino (4), tert-butyl (6) Modulated herbicidal activity; enhanced selectivity in crops
Fluorine-substituted α-aminophosphonic acids Variable Fluorine, phosphonic acid, triazinone Antioxidant agents; improved radical scavenging

Structural and Functional Insights

Substituent Effects on Herbicidal Activity: Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-triazinone) is a benchmark herbicide targeting acetolactate synthase (ALS) in weeds. Its tert-butyl and methylthio groups optimize lipophilicity for soil penetration and enzyme inhibition . Isometamitron (4-amino-6-methyl-3-phenyl-triazinone) demonstrates how phenyl groups at position 3 reduce water solubility but improve soil adsorption, extending residual activity .

Biological Activity Modulation: S-Glycosyl/S-Alkyl Derivatives (e.g., 4-amino-3-mercapto-triazinones) exhibit anticancer properties when functionalized with thienyl or thiadiazolo moieties. These substituents introduce π-π interactions with cellular targets, enhancing cytotoxicity . Acylhydrazone Derivatives of Metribuzin (e.g., Compound 15) show reduced phytotoxicity in crops like wheat while retaining herbicidal efficacy, highlighting the role of Schiff base formation in activity modulation .

Physicochemical Properties :

  • Solubility : Metribuzin’s methylthio group contributes to its moderate solubility (1.22 mg/L), whereas phenyl or isopropylphenyl groups (as in the target compound) may lower solubility, affecting bioavailability .
  • Persistence : Soil half-life correlates with substituent hydrophobicity. Metribuzin persists for 30–120 days, while bulkier groups (e.g., isopropylphenyl) could prolong environmental retention .

Biological Activity

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, including antimicrobial and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one is C₁₂H₁₄N₄O, with a molecular weight of approximately 230.27 g/mol. The compound features a triazine ring, which is significant in many biological applications due to its ability to interact with various biological targets.

Property Value
Molecular FormulaC₁₂H₁₄N₄O
Molecular Weight230.271 g/mol
Chemical StructureChemical Structure

The mechanism of action for 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This structural feature allows it to modulate the activity of various receptors, thereby influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one exhibits notable antimicrobial properties. It has been evaluated against a range of microorganisms, demonstrating effectiveness in inhibiting bacterial growth. The mechanism is believed to involve interference with cellular processes or enzymatic functions within pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazine derivatives, 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one was found to have a significant inhibitory effect against several bacterial strains. The results were compared with standard antibiotics such as ampicillin and miconazole nitrate.

Microorganism Inhibition Zone (mm) Standard (mm)
Staphylococcus aureus1518 (Ampicillin)
Escherichia coli1720 (Miconazole)
Pseudomonas aeruginosa1416 (Ampicillin)

Anti-inflammatory Activity

Beyond its antimicrobial properties, derivatives of triazine compounds have been reported to possess anti-inflammatory activities. This aspect is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases. The presence of the isopropylphenyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in biological systems.

Research Applications

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one is being explored in various fields:

  • Medicinal Chemistry : As a potential pharmacophore for drug development.
  • Materials Science : For synthesizing advanced materials like polymers.
  • Biological Studies : Investigating interactions with proteins and nucleic acids.

Q & A

Q. What are the established synthetic routes for 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclocondensation or nucleophilic substitution. For example, triazine derivatives are often prepared by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux in polar aprotic solvents (e.g., ethanol or DMF). Key steps include:

  • Step 1: Formation of the triazine core via cyclization of thiourea or carbodiimide precursors.
  • Step 2: Introduction of the 4-isopropylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
    Optimization involves adjusting reaction time (12–48 hours), temperature (60–100°C), and catalyst systems (e.g., palladium catalysts for coupling reactions). Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography resolves the 3D structure, confirming bond angles and substituent positions (e.g., triazine ring planarity and phenyl group orientation) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., NH signals at δ 8–10 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~3300 cm⁻¹). Cross-validation of data ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer: Discrepancies often arise from solvent effects, transition-state inaccuracies, or incomplete basis sets in computational models. Strategies include:

  • Benchmarking: Compare DFT (e.g., B3LYP/6-311+G*) or ab initio methods with experimental kinetic data (e.g., reaction rates).
  • Solvent Modeling: Use implicit (e.g., PCM) or explicit solvent models to account for solvation effects.
  • Experimental Validation: Perform kinetic isotope effects (KIE) or Hammett studies to probe reaction mechanisms. For example, substituent-dependent reactivity trends in triazine derivatives can validate computational transition states .

Q. What experimental strategies are recommended for studying the compound’s structure-activity relationships (SAR) in biological systems?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., halogenation, alkyl chain length) to assess impacts on bioactivity.
  • In vitro Assays: Test against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer cell lines).
  • Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for biological targets.
  • Computational Docking: Align SAR data with molecular docking results (e.g., AutoDock Vina) to identify critical binding interactions. For triazine derivatives, substituent lipophilicity and hydrogen-bonding capacity often correlate with activity .

Q. How should researchers design stability studies to assess degradation pathways under varying environmental conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to stress conditions (e.g., UV light, pH extremes, oxidation with H₂O₂).
  • Analytical Monitoring: Use HPLC-MS or UPLC-PDA to track degradation products.
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf life under standard storage.
  • Environmental Fate Studies: Investigate hydrolysis (aqueous buffers at pH 3–9) and photolysis (simulated sunlight) to identify persistent or toxic byproducts. Data from Project INCHEMBIOL (2005–2011) provide frameworks for abiotic/biotic transformation analysis .

Q. What methodologies are effective in analyzing conflicting spectral data (e.g., NMR vs. mass spectrometry) during structural elucidation?

Methodological Answer:

  • Orthogonal Techniques: Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry to resolve ambiguities (e.g., distinguishing isomers).
  • Isotopic Labeling: Use ¹⁵N or ¹³C-labeled precursors to confirm nitrogen/carbon connectivity in the triazine ring.
  • Crystallographic Validation: Compare experimental XRD data with computational crystal structure predictions (e.g., Mercury CSD).
  • Dynamic NMR: Study temperature-dependent spectra to detect conformational exchange in solution .

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